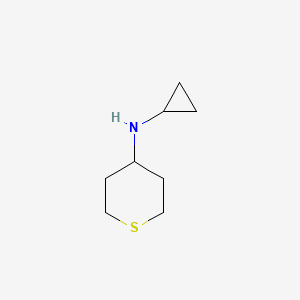![molecular formula C10H18S B15274585 Spiro[4.5]decane-6-thiol](/img/structure/B15274585.png)
Spiro[4.5]decane-6-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[4.5]decane-6-thiol is a chemical compound with the molecular formula C10H18S. It features a spirocyclic structure, which means it contains two rings that share a single atom. This unique structure imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4One common method involves the Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes, which allows for the formation of the spiro[4.5]decane skeleton under mild reaction conditions . The thiol group can then be introduced through nucleophilic substitution reactions using thiolating agents.
Industrial Production Methods
Industrial production of spiro[4.5]decane-6-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[4.5]decane-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form spiro[4.5]decane.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Thiolating agents like thiourea or thiolacetic acid are commonly employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Spiro[4.5]decane.
Substitution: Thioethers.
Wissenschaftliche Forschungsanwendungen
Spiro[4.5]decane-6-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: It is used in the development of high-density fuels and as an additive in lubricants and polymers.
Wirkmechanismus
The mechanism of action of spiro[4.5]decane-6-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the spirocyclic structure can interact with hydrophobic pockets in proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.5]decanone: A structurally similar compound with a ketone group instead of a thiol group.
Spiro[5.6]dodecane: A larger spirocyclic compound with a similar ring structure but different chemical properties.
Uniqueness
Spiro[4.5]decane-6-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and biological activity compared to other spirocyclic compounds. Its ability to form covalent bonds with proteins and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H18S |
|---|---|
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
spiro[4.5]decane-10-thiol |
InChI |
InChI=1S/C10H18S/c11-9-5-1-2-6-10(9)7-3-4-8-10/h9,11H,1-8H2 |
InChI-Schlüssel |
CNWCLUQDKSAKAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CCCC2)C(C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


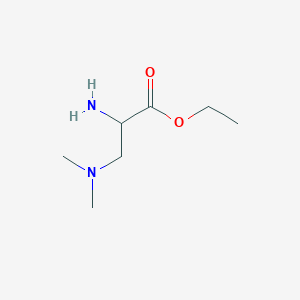
![4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol](/img/no-structure.png)
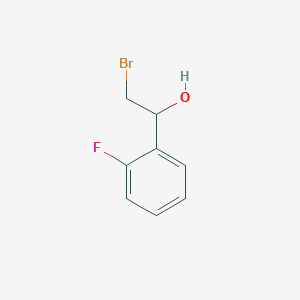
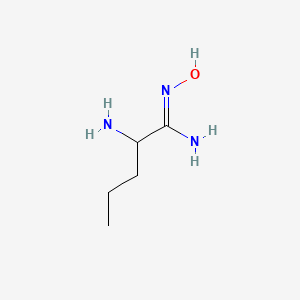
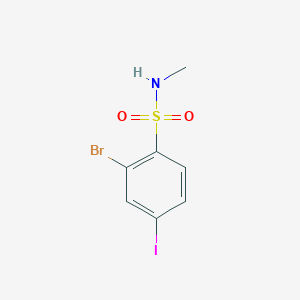
![(4-Methoxybutyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B15274535.png)
amine](/img/structure/B15274538.png)
![2-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B15274551.png)
![7-(methoxymethyl)-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274564.png)
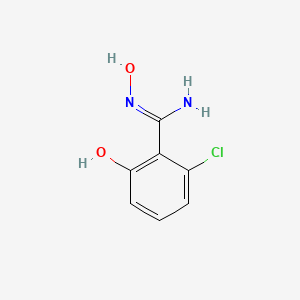
![2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid](/img/structure/B15274576.png)
amine](/img/structure/B15274584.png)
